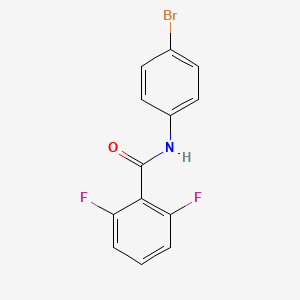

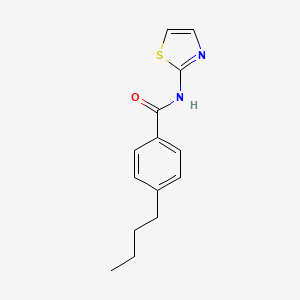

N-(4-bromophenyl)-2,6-difluorobenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-Bromophenyl)-2,6-difluorobenzamide often involves fluorination and hydrolysis processes. For instance, 2,6-difluorobenzamide was synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis with hydrogen peroxide, showcasing a general approach that could be adapted for the synthesis of this compound by introducing a bromophenyl group in a similar manner. This process highlights the ready availability of starting materials, high product yield, good product quality, and reduced environmental pollution (Li Xiu-lian, 2009).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and DFT calculations, provide insights into the geometric and electronic features of benzamide derivatives. For example, studies on similar compounds have determined crystalline structures, optimized molecular geometries, and assessed the impact of intermolecular interactions on molecular geometry, offering a basis for understanding the structural characteristics of this compound (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

This compound, like its analogs, is expected to participate in various chemical reactions, including nucleophilic substitution reactions facilitated by the bromo substituent and interactions involving the amide group. Research on related compounds has revealed the influence of substituents on reactivity and the potential for forming complex molecular architectures through intermolecular interactions (Zhengsen Yu et al., 2011).

Physical Properties Analysis

The physical properties of this compound, including melting point, solubility, and crystalline form, can be inferred from studies on similar compounds. These properties are crucial for determining the compound's suitability for various applications and its behavior under different conditions (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are central to its application in synthetic chemistry. Studies on related benzamides provide a framework for understanding these properties, demonstrating the role of halogen substituents in influencing chemical behavior and reactivity (Apoorva Dwivedi et al., 2019).

Applications De Recherche Scientifique

1. Insect Control and Pesticide Research

N-(4-bromophenyl)-2,6-difluorobenzamide and its analogues have been extensively studied for their potential use in controlling agricultural pests. Laboratory tests on compounds like diflubenzuron, which shares a similar structure, showed effectiveness in preventing the development of adult pink bollworms when fed to larvae. Such compounds have shown little systemic activity when applied to foliage, indicating their specificity and potential as insecticides (Flint et al., 1978).

2. Spectroscopic Analysis and Material Science

The compound has been subject to molecular docking and comparative vibrational spectroscopic analysis. Studies have shown its reactive nature and potential use in electro-optical applications, demonstrating its versatility beyond biological contexts. The vibrational frequencies and molecular electrostatic potential surfaces of this compound have been explored in detail (Dwivedi & Kumar, 2019).

3. Antiviral Activity

Research on derivatives of N-phenylbenzamide, which includes this compound, has indicated their potential in antiviral applications. Specific derivatives have demonstrated activity against Enterovirus 71 (EV 71) strains, suggesting their role in the development of antiviral drugs (Ji et al., 2013).

4. Acaricidal and Insecticidal Activities

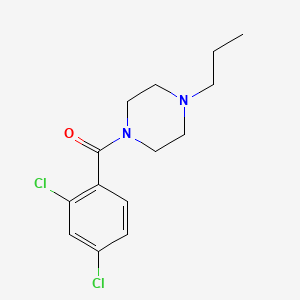

Novel oxazoline derivatives containing a sulfur ether moiety, synthesized from intermediates including N-(1-(4-(bromomethyl)phenyl)-2-chloroethyl)-2,6-difluorobenzamide, have displayed potent acaricidal activity. These compounds are particularly effective against eggs and larvae of certain mites, indicating their potential in agricultural pest control (Yu et al., 2015).

5. Dye Synthesis and Color Analysis

This compound has been utilized in the synthesis of dyes. The creation of symmetrical disazo direct dyes using this compound and its derivatives has been explored, with a focus on color determination using the CIELAB color space. This application highlights its role in the development of new dyes with specific color properties (Grad et al., 2013).

6. Reproduction Effects in Insect Studies

Studies have shown that analogues of this compound can affect the reproduction of certain insects. For instance, specific doses prevented reproduction in adult male or female Oncopeltus fasciatus, a type of large milkweed bug. This finding is significant for understanding the reproductive biology of insects and for potential pest control applications (Redfern et al., 1980).

7. Biosensing Applications

The compound has been used in the development of biosensors. A study involving a modified carbon paste electrode incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide and nanocomposites showed effectiveness in the electrocatalytic determination of certain biomolecules. This application demonstrates its potential in the field of bioelectronics and biosensors (Karimi-Maleh et al., 2014).

8. Cancer Research and Drug Development

Research has indicated the potential of this compound derivatives in cancer treatment. Studies have explored how these compounds induce cell cycle arrest and apoptosis in cancer cells, particularly in lung cancer, via ROS-mediated pathways. This highlights its significance in the search for new anticancer drugs (Guo et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds may target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, they may inhibit the activity of essential enzymes, disrupt cell division, or interfere with DNA replication .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell death or growth inhibition .

Result of Action

Based on the activities of similar compounds, it may lead to cell death or growth inhibition in targeted organisms or cells .

Action Environment

The action, efficacy, and stability of N-(4-bromophenyl)-2,6-difluorobenzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its absorption and distribution. Temperature could affect its stability, while the presence of other substances could lead to interactions that affect its activity .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUNQOIPWNMCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-2-phenylbutanamide](/img/structure/B4431812.png)

![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)

![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)